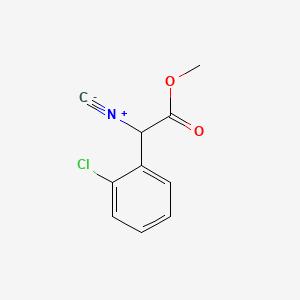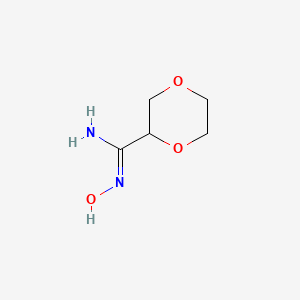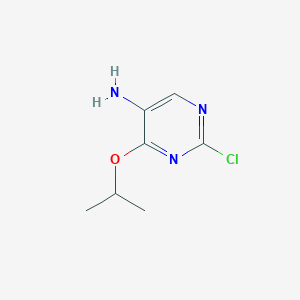![molecular formula C12H21N B13620052 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine](/img/no-structure.png)
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropyl)methanamine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential therapeutic properties. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism by which (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but differs in the size and arrangement of its rings.
Bicyclo[2.2.2]octane: Another related compound with a different ring size and chemical properties.
2-Azabicyclo[2.2.1]heptanes: These compounds are structurally similar and can be synthesized using similar methods.
Uniqueness
What sets (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine apart is its specific combination of a bicyclic structure with a cyclopropyl group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H21N |
|---|---|
Molecular Weight |
179.30 g/mol |
IUPAC Name |
[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H21N/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11H,1-8,13H2 |
InChI Key |
PUZSVILZMCGMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC3(CC3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)




